molecular formula C12H19N3O7S B7840569 S-Acetylglutathione

S-Acetylglutathione

Cat. No.: B7840569
M. Wt: 349.36 g/mol
InChI Key: FVRWSIPJNWXCEO-YUMQZZPRSA-N
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Description

S-Acetyl-L-glutathione is a modified form of L-glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its enhanced stability and bioavailability compared to L-glutathione. The acetylation of the sulfur atom in cysteine increases its resistance to degradation in the gastrointestinal tract, making it a more effective oral supplement. S-Acetyl-L-glutathione serves as a precursor to glutathione, a crucial antioxidant that plays a vital role in cellular defense and detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-Acetyl-L-glutathione typically involves the acetylation of L-glutathione. One common method includes the use of acetic anhydride or vinyl chloride as the acetylation reagent in a mixed solvent system of alcohol and water. The reaction is carried out under inert gas protection to prevent oxidation .

Industrial Production Methods: An industrial method involves mixing L-glutathione, water, and acetone under inert gas protection, followed by the addition of potassium bicarbonate and hydrochloric acid to control the pH. The product is then purified through solid-liquid separation and drying processes to obtain high-purity S-Acetyl-L-glutathione .

Chemical Reactions Analysis

Types of Reactions: S-Acetyl-L-glutathione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glutathione disulfide.

    Reduction: It can be reduced back to L-glutathione.

    Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Acidic or basic conditions can facilitate the substitution of the acetyl group.

Major Products:

Scientific Research Applications

S-Acetyl-L-glutathione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Glutathione: The unmodified form of glutathione.

    N-Acetylcysteine: A precursor to glutathione with antioxidant properties.

    Glutathione disulfide: The oxidized form of glutathione.

Comparison:

S-Acetyl-L-glutathione stands out due to its enhanced stability and bioavailability, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWSIPJNWXCEO-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-47-5
Record name S-Acetylglutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3054-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Acetylglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-acetylglutathione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-ACETYLGLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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